Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diacid or its derivative, followed by cyclization to form the desired dioxolo ring structure . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used .
Scientific Research Applications
Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential cognitive-enhancing effects and neuroprotective properties.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders.
Mechanism of Action
The mechanism of action of Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, leading to enhanced cognitive function. The compound may also exert its effects by protecting neurons from oxidative stress and inflammation.
Comparison with Similar Compounds
Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione can be compared with other similar compounds such as:
Pyrrolo[3,2-b]pyrrole-1,4-diones: These compounds share a similar core structure but differ in their substituents and functional groups.
Dioxopyrrolidinones: These compounds have a similar dioxolo ring but may vary in their side chains and overall molecular structure.
Properties
IUPAC Name |
3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4/c7-4-3-2(1-6-4)9-5(8)10-3/h2-3H,1H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWNBOHWXSVOCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(=O)N1)OC(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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